![molecular formula C5H4BrClN2O B372461 5-Bromo-4-chloro-6-methoxypyrimidine CAS No. 4319-88-4](/img/structure/B372461.png)
5-Bromo-4-chloro-6-methoxypyrimidine
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Overview
Description
5-Bromo-4-chloro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H4BrClN2O . It has a molecular weight of 223.46 . The IUPAC name for this compound is 5-bromo-4-chloro-6-methoxypyrimidine .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-chloro-6-methoxypyrimidine is 1S/C5H4BrClN2O/c1-10-5-3 (6)4 (7)8-2-9-5/h2H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-4-chloro-6-methoxypyrimidine is a compound with a molecular weight of 223.46 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Pharmacology
5-Bromo-4-chloro-6-methoxypyrimidine: is a valuable building block in pharmacology due to its pyrimidine core, which is a common structure in many pharmaceutical drugs. It has been utilized in the synthesis of various pharmacologically active compounds, including those with potential antibacterial, antifungal, and anticancer activities . The halogenated pyrimidine structure is particularly useful for creating novel drug candidates with improved pharmacokinetic properties.
Material Science
In material science, this compound serves as a precursor for the development of new materials with specific electronic or photonic properties. Its ability to form stable heterocyclic compounds makes it suitable for creating advanced polymers and coatings that could be used in various industrial applications .
Chemical Synthesis
5-Bromo-4-chloro-6-methoxypyrimidine is extensively used in chemical synthesis as a reagent for introducing the pyrimidine moiety into larger molecules. It is especially useful in the construction of complex molecules due to its reactivity, allowing for selective substitution reactions that can lead to a wide range of derivatives .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. It helps in the identification and quantification of similar compounds within complex mixtures due to its distinct spectral properties .
Life Sciences Research
Researchers in life sciences employ 5-Bromo-4-chloro-6-methoxypyrimidine in the study of nucleic acid analogs. It is instrumental in probing the mechanisms of DNA replication and repair, as well as in the design of antisense oligonucleotides for gene silencing applications .
Medicinal Chemistry
In medicinal chemistry, this compound is used to create a variety of heterocyclic compounds that are key intermediates in the synthesis of drugs. Its versatility allows for the exploration of new therapeutic agents, particularly in the areas of antiviral and anticancer research .
Mechanism of Action
Target of Action
5-Bromo-4-chloro-6-methoxypyrimidine is a chemical compound that is often used as a building block in the synthesis of various complex molecules Similar compounds have been used in the synthesis of molecules targeting various biological systems .
Mode of Action
It is known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In these reactions, the compound may interact with a palladium catalyst and an organoboron compound to form a new molecule .
Biochemical Pathways
Its use in suzuki–miyaura coupling reactions suggests it may play a role in the synthesis of various bioactive compounds .
Action Environment
The action of 5-Bromo-4-chloro-6-methoxypyrimidine can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling reactions, the efficiency of the reaction can be affected by the choice of solvent, the temperature, and the presence of a base .
properties
IUPAC Name |
5-bromo-4-chloro-6-methoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCSBAREGSCKDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-6-methoxypyrimidine |
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